molecular formula C21H23FN2O2 B5089881 1-(3-fluorobenzyl)-N-(2-methylbenzyl)-6-oxo-3-piperidinecarboxamide

1-(3-fluorobenzyl)-N-(2-methylbenzyl)-6-oxo-3-piperidinecarboxamide

Cat. No.: B5089881
M. Wt: 354.4 g/mol
InChI Key: CZSBJHMIESWHJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzyl)-N-(2-methylbenzyl)-6-oxo-3-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-N-(2-methylbenzyl)-6-oxo-3-piperidinecarboxamide involves the inhibition of enzymes that are involved in the breakdown of neurotransmitters such as acetylcholine and dopamine. This leads to an increase in the levels of these neurotransmitters in the brain, which can improve cognitive function and mood.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits excellent selectivity towards its target enzymes and does not affect other enzymes in the body. It also has good pharmacokinetic properties, which make it suitable for oral administration. However, further studies are required to determine its toxicity and safety profile.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-fluorobenzyl)-N-(2-methylbenzyl)-6-oxo-3-piperidinecarboxamide in lab experiments is its high potency and selectivity towards its target enzymes. This makes it an ideal candidate for studying the biochemical and physiological effects of inhibiting these enzymes. However, its high cost and limited availability can be a limitation for some researchers.

Future Directions

There are several potential future directions for the research on 1-(3-fluorobenzyl)-N-(2-methylbenzyl)-6-oxo-3-piperidinecarboxamide. These include:
1. Developing more potent and selective inhibitors of the target enzymes.
2. Studying the effects of the compound on other neurotransmitter systems.
3. Investigating the potential of the compound as a therapeutic agent for other neurological disorders.
4. Developing more efficient synthesis methods to reduce the cost and increase the availability of the compound.
5. Studying the safety and toxicity profile of the compound in animal models.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of medicinal chemistry. Its high potency and selectivity towards its target enzymes make it an ideal candidate for the development of drugs for the treatment of neurological disorders. Further research is required to explore its full potential and to determine its safety and toxicity profile.

Synthesis Methods

The synthesis of 1-(3-fluorobenzyl)-N-(2-methylbenzyl)-6-oxo-3-piperidinecarboxamide involves the reaction of 3-fluorobenzylamine with 2-methylbenzylisocyanide in the presence of a palladium catalyst. The resulting product is then subjected to a series of reactions to obtain the final compound.

Scientific Research Applications

1-(3-fluorobenzyl)-N-(2-methylbenzyl)-6-oxo-3-piperidinecarboxamide has been studied extensively for its potential applications in the field of medicinal chemistry. It exhibits potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a promising candidate for the development of drugs for the treatment of Alzheimer's disease, Parkinson's disease, and depression.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-N-[(2-methylphenyl)methyl]-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-15-5-2-3-7-17(15)12-23-21(26)18-9-10-20(25)24(14-18)13-16-6-4-8-19(22)11-16/h2-8,11,18H,9-10,12-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSBJHMIESWHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2CCC(=O)N(C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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